molecular formula C12H13NO4 B2596330 N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide CAS No. 2034563-00-1

N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide

Cat. No.: B2596330
CAS No.: 2034563-00-1
M. Wt: 235.239
InChI Key: LCXHMGASWRXFIQ-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-methoxyacetamide is a compound that features a bifuran moiety linked to a methoxyacetamide group

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the safety measures to be taken while handling the compound and the hazards associated with it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-methoxyacetamide typically involves the reaction of 2,2’-bifuran with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-methoxyacetamide is unique due to its combination of a bifuran moiety and a methoxyacetamide group. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-8-12(14)13-7-9-4-5-11(17-9)10-3-2-6-16-10/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHMGASWRXFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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